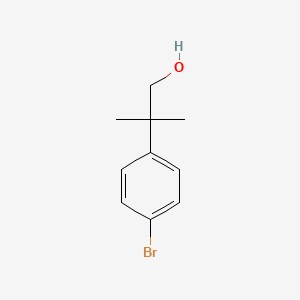

2-(4-Bromophenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHZLLZSLJJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297658 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32454-37-8 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the known and predicted physical properties of the chemical compound 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS No. 32454-37-8). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available experimental data with established physicochemical principles to offer a detailed characterization of this important benzylic alcohol. The guide covers core physical constants, detailed spectroscopic signatures (NMR, IR, MS), and standard analytical methodologies, providing both a reference and a practical framework for its use in a laboratory setting.

Introduction and Chemical Identity

This compound is a halogenated aromatic alcohol. Its structure, featuring a neopentyl alcohol moiety attached to a brominated benzene ring, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tertiary benzylic alcohol group can undergo various transformations. Understanding its physical properties is paramount for its effective purification, handling, storage, and reaction monitoring.

The identity of the compound is established by its unique CAS number, molecular formula, and molecular weight, which serve as the foundation for its characterization.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in Table 1. It is important to note that while some properties are derived from experimental observations, others, such as boiling point and density, are currently based on computational predictions and should be treated as estimates until experimentally verified.

| Property | Value | Source |

| CAS Number | 32454-37-8 | |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.117 g/mol | [1] |

| Appearance | Dark brown oil (as a crude product) | [2] |

| Boiling Point | 291.7 ± 15.0 °C (Predicted) | [3] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [3] |

| InChIKey | HHHZLLZSLJJFER-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Characterization

The structural elucidation of an organic compound relies heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for this compound based on available data and established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Limited experimental data for the aromatic region in CDCl₃ has been reported.[2] The full, expected spectrum is interpreted as follows:

-

Aromatic Protons (δ 7.20-7.50 ppm): The para-substituted benzene ring will give rise to two distinct signals, both appearing as doublets. Experimental data confirms peaks at δ 7.46 (d, J = 8.7 Hz, 2H) and δ 7.26 (d, J = 8.7 Hz, 2H) .[2] The downfield doublet (7.46 ppm) corresponds to the two protons ortho to the bromine atom, while the upfield doublet (7.26 ppm) corresponds to the two protons ortho to the carbon substituent.

-

Methylene Protons (δ ~3.5-3.7 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The proximity to the electronegative oxygen atom shifts this signal downfield.

-

Hydroxyl Proton (δ ~1.5-2.5 ppm): The -OH proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

-

Methyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation. They will appear as a sharp singlet, integrating to 6H.

-

Aromatic Carbons (δ ~120-145 ppm): Four signals are expected for the six aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted, as will the carbon attached to the alkyl side chain (ipso-carbon). The remaining four carbons will give two signals of higher intensity.

-

Hydroxymethyl Carbon (δ ~70 ppm): The -C H₂OH carbon is expected around this region, shifted downfield by the attached oxygen.[4]

-

Quaternary Carbon (δ ~40 ppm): The quaternary carbon, -C (CH₃)₂, will be a relatively weak signal (as is typical for non-protonated carbons) in the aliphatic region.

-

Methyl Carbons (δ ~25 ppm): The two equivalent methyl groups (-C H₃) will produce a single, strong signal in the upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (3500-3200 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]

-

C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Sharp absorptions corresponding to the stretching vibrations of the methyl and methylene C-H bonds.[5]

-

C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring.

-

C-O Stretch (1050-1150 cm⁻¹): A strong absorption corresponding to the stretching vibration of the primary alcohol C-O bond.[5]

-

C=C Stretch (Aromatic) (~1600, 1475 cm⁻¹): Two or more medium to weak bands in this region are characteristic of the benzene ring.

-

C-Br Stretch (~600-500 cm⁻¹): A weak to medium absorption in the fingerprint region, indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7] Therefore, peaks are expected at m/z 228 and m/z 230 , with nearly equal intensity.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for primary alcohols is the cleavage of the bond adjacent to the oxygen-bearing carbon.[8] Loss of the C₉H₁₀Br radical would lead to a fragment ion [CH₂OH]⁺ at m/z 31 .

-

Benzylic Cleavage: Cleavage of the C-C bond between the quaternary carbon and the CH₂OH group is also likely, leading to a stable benzylic carbocation. This would result in the loss of a CH₂OH radical (mass 31), giving a prominent fragment ion at m/z 197/199 .

-

Loss of Water (M-18): Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 210/212 .[9]

-

Experimental Methodologies

To ensure the trustworthiness and reproducibility of data, standardized protocols must be employed.

Protocol for Spectroscopic Analysis

The following workflow outlines the general procedure for obtaining high-quality spectroscopic data for a sample like this compound.

Caption: General workflow for spectroscopic characterization.

Causality in Experimental Choices:

-

Choice of Solvent (NMR): Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for referencing.[10]

-

Number of Scans (NMR): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[11]

-

Ionization Method (MS): Electron Impact (EI) is a standard "hard" ionization technique that provides rich fragmentation data, which is invaluable for structural elucidation, though it may sometimes result in a weak or absent molecular ion peak for fragile molecules like tertiary alcohols.[9][12]

Synthesis and Purity Considerations

This compound can be synthesized via methods common in organic chemistry. One reported synthesis involves the reaction of an appropriate Grignard reagent with an epoxide or a related electrophile.[2] The crude product from such a synthesis was described as a dark brown oil, indicating the likely presence of impurities.[2]

Potential impurities could include:

-

Unreacted starting materials.

-

Side-products from the Grignard reaction.

-

Solvents used in the reaction and workup.

The presence of these impurities can significantly affect measured physical properties. For instance, a non-volatile impurity will elevate the boiling point, while a volatile solvent residue will depress it. Impurities can also broaden the melting point range of a solid derivative or introduce extraneous peaks in spectroscopic analyses. Therefore, purification, typically by column chromatography or distillation, is essential before definitive physical property measurements are made.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are critical for its application. This guide has consolidated its known chemical identifiers and presented a detailed, predictive analysis of its spectroscopic characteristics based on established principles and available experimental data. While some core properties like melting and boiling points await experimental determination, the provided spectral interpretations offer a robust framework for the identification and quality control of this compound in a research and development setting.

References

-

This compound | CAS 32454-37-8 - Matrix Fine Chemicals. [Link]

-

2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920 - PubChem. [Link]

-

The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

-

mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

This compound - PubChemLite. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Molecules PDF - Matrix Fine Chemicals. [Link]

- EP2532644A1 - Preparation of 2-(4-bromophenyl)

- US20120309973A1 - Preparation of 2-(4-bromophenyl)

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

2-(4-Bromophenyl)ethanol - ChemBK. [Link]

-

Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

-

2-(4-Bromophenyl)-2-propanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

2-Propen-1-ol, 2-methyl- - the NIST WebBook. [Link]

-

C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

1-Propanol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chemguide.co.uk [chemguide.co.uk]

"2-(4-Bromophenyl)-2-methylpropan-1-ol" chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropan-1-ol is a primary alcohol of significant interest in the field of organic synthesis, particularly as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a brominated phenyl ring and a neopentyl alcohol moiety, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug development.

Chemical Identity and Properties

CAS Number: 32454-37-8

Molecular Formula: C₁₀H₁₃BrO

Molecular Weight: 229.11 g/mol

IUPAC Name: this compound

SMILES: CC(C)(CO)C1=CC=C(Br)C=C1

The chemical structure of this compound is characterized by a central quaternary carbon atom bonded to a 4-bromophenyl group, two methyl groups, and a hydroxymethyl group.

Chemical Structure Diagram

Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 291.7 ± 15.0 °C | [1] |

| Molecular Weight | 229.11 | [1] |

| Molecular Formula | C10H13BrO | [1] |

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-methyl-2-phenylpropanoic acid. This involves an electrophilic bromination followed by the reduction of the resulting carboxylic acid.

Synthesis Workflow Diagram

Sources

A Comprehensive Technical Guide on the Synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol from 4-Bromotoluene

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for converting 4-bromotoluene into the valuable tertiary alcohol, 2-(4-bromophenyl)-2-methylpropan-1-ol. The target molecule, a neopentyl-type alcohol, presents a significant synthetic challenge due to the need for substantial elaboration of the benzylic methyl group of the starting material. This document outlines a strategic multi-step synthesis, beginning with the functionalization of the benzylic position, followed by a two-fold α-methylation of an ester intermediate, and culminating in a final reduction. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, offering a field-proven perspective for researchers in organic synthesis and drug development.

Introduction: The Synthetic Challenge

4-Bromotoluene is a readily available and widely used starting material in organic synthesis, valued for its two distinct reactive sites: the aryl bromide, amenable to cross-coupling reactions, and the benzylic methyl group, which can be oxidized or halogenated.[1] The target compound, this compound[2], is a chiral tertiary alcohol whose structure is of interest as a building block in medicinal chemistry and materials science.

The core synthetic challenge lies in transforming the simple methyl group of 4-bromotoluene into the sterically hindered 2,2-dimethyl-1-hydroxyethyl (-C(CH₃)₂CH₂OH) moiety. This transformation requires the formation of two new carbon-carbon bonds and a carbon-oxygen bond at a single benzylic carbon, necessitating a carefully planned, multi-step synthetic sequence. This guide proposes and details an efficient six-step pathway designed for high fidelity and scalability.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals several possible disconnections. The most strategically sound approach involves the late-stage reduction of a carbonyl group, which simplifies the construction of the quaternary carbon center.

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a forward synthesis strategy that begins with the activation of the benzylic position of 4-bromotoluene. This pathway is chosen over alternatives, such as those proceeding through a Grignard reaction on a 4-bromobenzoate ester, because it allows for the direct and controlled construction of the α,α-dimethylated carbon skeleton prior to the final reduction.

The Recommended Synthetic Workflow

The proposed synthesis is a six-step sequence that methodically builds the target molecule. Each step is selected for its reliability and compatibility with the existing functional groups.

Caption: The six-step synthetic workflow from 4-bromotoluene.

Step 1: Radical Bromination of 4-Bromotoluene

Causality: The synthesis commences by activating the benzylic position. A free radical bromination using N-Bromosuccinimide (NBS) is the method of choice for selectively halogenating the benzylic methyl group without affecting the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

-

Add a sufficient volume of a non-polar solvent, such as carbon tetrachloride (CCl₄), to dissolve the reactants.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. The reaction is complete when the denser succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide solid.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be purified by recrystallization or used directly in the next step.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Bromotoluene | 171.04 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |

| AIBN | 164.21 | 0.02 |

Step 2: Synthesis of 4-Bromophenylacetonitrile

Causality: The benzyl bromide is converted to a nitrile, which serves as a precursor to the carboxylic acid. This is a classic Sₙ2 reaction where the cyanide ion acts as a potent nucleophile. Using a polar aprotic solvent like DMSO accelerates the reaction by solvating the cation (Na⁺) while leaving the cyanide anion highly reactive.

Experimental Protocol:

-

In a flask, dissolve sodium cyanide (NaCN) (1.2 eq) in DMSO. Caution: NaCN is highly toxic.

-

Add the 4-bromobenzyl bromide (1.0 eq) solution in DMSO dropwise to the cyanide solution at room temperature.

-

Stir the mixture at room temperature for 4-6 hours until the starting bromide is consumed (monitored by TLC).

-

Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude 4-bromophenylacetonitrile can be purified by column chromatography or recrystallization.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Bromobenzyl Bromide | 250.00 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 |

Step 3: Hydrolysis to 4-Bromophenylacetic Acid

Causality: The nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The nitrogen atom is protonated, making the carbon susceptible to nucleophilic attack by water, followed by tautomerization and further hydrolysis to yield the carboxylic acid and ammonium sulfate.

Experimental Protocol:

-

Combine the 4-bromophenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approx. 110-120°C) for several hours.

-

Monitor the reaction until completion.

-

Cool the mixture in an ice bath, which will cause the carboxylic acid product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromophenylacetic acid.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Bromophenylacetonitrile | 196.05 | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | Excess |

Step 4: Fischer Esterification

Causality: The carboxylic acid is converted to its methyl ester to prevent the acidic proton from interfering with the subsequent base-mediated α-methylation step. The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] Using methanol as the solvent drives the equilibrium towards the product side.[4]

Experimental Protocol:

-

Dissolve 4-bromophenylacetic acid (1.0 eq) in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Heat the solution to reflux for 3-5 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove most of the methanol via rotary evaporation.

-

Extract the aqueous residue with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield methyl 4-bromophenylacetate.[5]

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Bromophenylacetic Acid | 215.05 | 1.0 |

| Methanol | 32.04 | Solvent/Excess |

| Sulfuric Acid (conc.) | 98.08 | ~0.1 |

Step 5: Iterative α-Methylation

Causality: This is the key step for constructing the quaternary carbon center. A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide. Using slightly more than two equivalents of both the base and methyl iodide ensures the reaction goes to completion for the di-methylation.

Experimental Protocol:

-

Prepare a solution of LDA (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂) and cool to -78°C.

-

Slowly add a solution of methyl 4-bromophenylacetate (1.0 eq) in anhydrous THF to the LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add methyl iodide (2.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to isolate methyl 2-(4-bromophenyl)-2-methylpropanoate.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Methyl 4-bromophenylacetate | 229.07 | 1.0 |

| LDA | 107.12 | 2.2 |

| Methyl Iodide | 141.94 | 2.2 |

Step 6: Reduction to this compound

Causality: The final step is the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde. An acidic workup protonates the resulting alkoxide.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF and cool to 0°C.

-

Add a solution of the ester intermediate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the flask back to 0°C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular white precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the final product, this compound.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | 257.13 | 1.0 |

| Lithium Aluminum Hydride | 37.95 | 1.0 - 1.5 |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₁₀H₁₃BrO[6] |

| Molecular Weight | 229.11 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~3.6 (s, 2H, -CH₂OH), δ ~1.5 (s, 1H, -OH), δ ~1.3 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~121 (Ar-C-Br), δ ~72 (-CH₂OH), δ ~40 (-C(CH₃)₂), δ ~25 (-C(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3000-2850 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1050 (C-O stretch) |

| Mass Spec (EI) | m/z 228/230 (M⁺, bromine isotope pattern), 197/199 ([M-CH₂OH]⁺) |

Note: NMR shifts are predicted values and may vary slightly.

Safety and Handling

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator.

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, or skin contact. Contact with acid releases deadly hydrogen cyanide gas.

-

LDA & LiAlH₄: Pyrophoric and react violently with water. Must be handled under an inert atmosphere.

Conclusion

The transformation of 4-bromotoluene to this compound is a challenging yet achievable synthetic endeavor. The six-step sequence detailed in this guide, centered around the iterative α-methylation of an acetate intermediate, provides a logical and robust framework for researchers. By understanding the causality behind each reaction and adhering to meticulous experimental technique, this pathway can be effectively implemented to produce this valuable tertiary alcohol for further application in chemical and pharmaceutical development.

References

- Vertex AI Search. (2025, September 11). What happens when 4 - Bromotoluene reacts with oxidizing agents?

- BYJU'S. Grignard Reaction Mechanism.

- Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Chemistry Steps. Esters with Grignard Reagent.

- Parsons, A. (2013, March 27). Esters and Grignard reagent. YouTube.

- Google Patents. (CN108558636A).

- Guidechem. (2023, October 27). What are two synthesis methods for 4-bromobenzoic acid?

- Chegg.com. (2020, March 31). Solved: The reaction of 4-bromobenzoic acid with methyl.

- LibreTexts Chemistry. 25. The Grignard Reaction.

- PubChemLite. This compound.

- Vedantu. How would you convert benzene into 4-bromo cyclohexanecarboxylic acid?

- Benchchem.

- Kennesaw State University.

- Jasperse, J. Grignard Reaction. Chem 355.

- Matrix Fine Chemicals. This compound | CAS 32454-37-8.

- Bartleby. (2023, April 10).

- Truman ChemLab. (2012, August 24).

- ChemicalBook. This compound.

- Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol. Org. Syn. 89, 105-114.

- University of Toronto.

- Master Organic Chemistry.

- NIST WebBook. Benzoic acid, 4-bromo-, methyl ester.

- Organic Syntheses. p-BROMOTOLUENE. Org. Syn. Coll. Vol. 1, 136.

- BLDpharm. 32454-37-8|this compound.

- SpectraBase. 2-(4-Bromophenyl)-2-propanol - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- Google Patents. (US5874659A).

- PubChem - NIH. 4-Bromotoluene | C7H7Br | CID 7805.

- Patsnap Eureka. P-bromotoluene synthesis process.

Sources

- 1. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 32454-37-8 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 6. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

The Versatile Neopentyl Alcohol Scaffold: A Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol in Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-2-methylpropan-1-ol, a key building block in modern organic synthesis. Possessing a unique combination of a neopentyl alcohol moiety and a functionalizable aryl bromide, this compound offers a versatile platform for the construction of complex molecular architectures. We will delve into its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: Unveiling a Strategic Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of target molecules. This compound emerges as a particularly valuable intermediate due to its distinct structural features. The primary alcohol provides a handle for a variety of classical transformations, while the quaternary carbon center imparts steric hindrance that can influence reaction selectivity and enhance the metabolic stability of derivative compounds. Furthermore, the bromine atom on the phenyl ring serves as a versatile functional group for cross-coupling reactions, enabling the introduction of diverse substituents.

This guide will illuminate the synthetic pathways to access this building block and showcase its utility in key transformations such as etherification, oxidation, and carbon-carbon bond formation, thereby providing a comprehensive resource for its practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is crucial for its effective use and characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 32454-37-8 | |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | |

| Boiling Point | 291.7±15.0 °C (Predicted) | |

| Density | 1.349±0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white solid or colorless oil | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |

Spectroscopic Data (Predicted and Inferred)

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The two methyl groups will likely appear as a singlet around δ 1.3 ppm. The methylene protons of the CH₂OH group would present as a singlet around δ 3.6 ppm. The aromatic protons will show up as two doublets in the region of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will display signals for all ten carbon atoms in unique chemical environments. Key expected shifts include the quaternary carbon at approximately δ 40 ppm, the methyl carbons around δ 25 ppm, and the methylene carbon of the primary alcohol near δ 70 ppm. The aromatic carbons will resonate in the δ 120-145 ppm range, with the carbon bearing the bromine atom being the most downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. Strong C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. A C-O stretching band for the primary alcohol is expected near 1050 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH) and other characteristic cleavages of the neopentyl group.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the reduction of its corresponding carboxylic acid or ester derivative.

Synthesis of the Precursor: 2-(4-Bromophenyl)-2-methylpropanoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. An effective method involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[2][3]

Workflow for the Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Caption: Synthetic workflow for 2-(4-bromophenyl)-2-methylpropanoic acid.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid [2][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 2-methyl-2-phenylpropanoic acid (1 equivalent) in water.

-

Bromination: While stirring vigorously, add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x volume of water).

-

Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like hexanes or aqueous methanol to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Workflow for the Reduction to the Target Alcohol

Caption: Reduction of the carboxylic acid to the target alcohol.

Experimental Protocol: Reduction of 2-(4-Bromophenyl)-2-methylpropanoic Acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for a range of synthetic transformations.

Etherification Reactions

The primary alcohol group readily undergoes etherification, for example, through the Williamson ether synthesis.[5][6][7] This reaction allows for the introduction of various alkyl or aryl groups, expanding the molecular diversity of the scaffold.

General Scheme for Williamson Ether Synthesis

Caption: Williamson ether synthesis with the target alcohol.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases, add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol. Gentle heating may be required for less reactive alkyl halides.

-

Work-up and Purification: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by column chromatography.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(4-bromophenyl)-2-methylpropanal, a valuable intermediate for further transformations such as Wittig reactions or reductive aminations.[8][9] Common methods include Swern oxidation or the use of Dess-Martin periodinane.

General Scheme for Swern Oxidation

Sources

- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol Derivatives and Analogues

This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-2-methylpropan-1-ol, a versatile scaffold in medicinal chemistry and materials science. We will delve into its synthesis, explore the chemical space of its derivatives and analogues, analyze structure-activity relationships (SAR), and present detailed protocols for the synthesis of novel compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising chemical entity.

The Core Moiety: this compound

This compound is a tertiary alcohol characterized by a stable 4-bromophenyl group and a neopentyl alcohol moiety. This unique combination of a reactive aromatic halide and a sterically hindered alcohol provides a rich platform for chemical modification. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents on the phenyl ring. The tertiary alcohol can be derivatized through etherification or esterification, or it can influence the molecule's pharmacokinetic properties through its steric bulk and hydrogen bonding capabilities.

The inherent chirality of many of its derivatives, particularly when the alcohol is secondary, further enhances its potential in developing stereospecific therapeutics. Analogues of 2-arylpropionic acids, for instance, are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), and their pharmacology is often stereospecific[1].

Synthetic Strategies: Accessing the Core and Its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through several robust and scalable synthetic routes.

Synthesis of the Core Scaffold

A primary and efficient method for constructing the core scaffold is the Grignard reaction. This involves the addition of an isobutyl Grignard reagent to 4-bromobenzaldehyde or, alternatively, the addition of a 4-bromophenylmagnesium bromide to isobutyraldehyde. The latter is often preferred due to the commercial availability of the starting materials.

Protocol 1: Grignard Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromobenzyl bromide in the same anhydrous solvent is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Carbonyl Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetone in anhydrous diethyl ether or THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Logical Flow for Grignard Synthesis:

Caption: Grignard synthesis of the core scaffold.

Derivatization of the Core Scaffold

The true synthetic utility of this compound lies in its capacity for derivatization at two key positions: the aromatic bromine atom and the primary alcohol.

The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functionalities.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls[2].

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide variety of primary or secondary amines, leading to an extensive library of aniline derivatives[3][4][5].

-

Sonogashira Coupling: To introduce alkyne functionalities, this coupling reaction with terminal alkynes is a powerful tool.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

Protocol 2: Suzuki-Miyaura Coupling of the Core Scaffold

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures), add the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Workflow for Aromatic Ring Derivatization:

Caption: Derivatization of the aromatic ring.

The primary alcohol group can be readily transformed into ethers or esters to modulate the compound's polarity, solubility, and potential for hydrogen bonding.

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a classic method. Acid-catalyzed dehydration can also be employed to form ethers[6].

-

Esterification: Fischer esterification, using a carboxylic acid and an acid catalyst, is a straightforward method for ester formation[7]. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base provides a more reactive route.

Protocol 3: Etherification of the Core Scaffold

-

Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: The desired alkyl halide (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting ether is purified by column chromatography.

Structure-Activity Relationship (SAR) and Applications

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship for various biological targets. The following table provides an illustrative summary of potential SAR trends based on reported activities of analogous compounds.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

| R1 (at 4-position of phenyl ring) | R2 (at 1-position) | Potential Biological Activity | Rationale for Activity |

| -Br (Core) | -OH (Core) | Synthetic Intermediate | Versatile handles for further modification. |

| -Ph | -OH | Potential Anti-Alzheimer's Activity | Biphenyl structures are known to interact with amyloid-beta plaques. |

| -NH-Aryl | -OH | Potential Antibacterial/Antifungal | Aniline derivatives can mimic natural substrates or disrupt cell membranes. |

| -Aryl | -O-Alkyl | Potential Anticancer Activity | Increased lipophilicity can enhance cell permeability and interaction with hydrophobic pockets of enzymes. |

| -CN | -OH | Potential Antidiabetic Activity | Nitrile groups can act as hydrogen bond acceptors in enzyme active sites. |

Note: The activities listed are illustrative and based on general principles of medicinal chemistry and findings for structurally related compounds. Specific activities would need to be confirmed through biological screening.

The diverse functionalities that can be introduced onto this scaffold make it a promising candidate for developing therapeutics for a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. For instance, certain 4'4 bromophenyl 4'piperidinol derivatives have shown potential as multifactorial agents for Alzheimer's disease[5], while other bromophenyl compounds have been investigated for their antibacterial and antidiabetic properties[8][9][10].

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by derivatives of this compound are not yet extensively characterized, we can infer potential mechanisms based on the activities of structurally similar molecules. For example, analogues with anti-inflammatory properties may target the cyclooxygenase (COX) enzymes, similar to other 2-arylpropionic acid derivatives[1]. Derivatives exhibiting anticancer activity could potentially interact with various kinases or other proteins involved in cell cycle regulation. Furthermore, some 2-aryl derivatives have been shown to act as serotonin 5-HT₂A receptor agonists, suggesting a potential role in neurotransmission[11].

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel chemical entities with diverse applications. The synthetic accessibility of the core and the ease of derivatization at both the aromatic ring and the alcohol moiety provide a robust platform for generating extensive compound libraries. Future research should focus on the systematic biological evaluation of these derivatives to elucidate specific structure-activity relationships and identify lead compounds for various therapeutic areas. Further investigation into the mechanism of action and the identification of specific molecular targets will be crucial for the rational design of next-generation analogues with enhanced potency and selectivity.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

MDPI. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

OUCI. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][12][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]

-

PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][12][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

-

PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]

-

PubMed. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

PubMed Central. Quantitative structure–activity relationship-based computational approaches for the discovery of new anti-COVID-19 drugs. [Link]

- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

PubMed. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. [Link]

-

AIMS Press. Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]

-

ResearchGate. Scheme 2. Mechanism of acid catalyzed etherification of n-propanol... [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

-

PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

-

PubMed. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. [Link]

-

PubMed. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. [Link]

Sources

- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. name-reaction.com [name-reaction.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-methylpropan-1-ol in Common Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount to its successful formulation and delivery. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of 2-(4-Bromophenyl)-2-methylpropan-1-ol, a halogenated aromatic alcohol with potential applications as an intermediate in organic synthesis.

This document moves beyond a simple tabulation of data, offering a deep dive into the molecular characteristics that govern the solubility of this compound. We will explore the interplay of intermolecular forces and predict its behavior in a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. The molecular structure of this compound, featuring a brominated aromatic ring, a tertiary alcohol, and a short alkyl chain, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Boiling Point | 291.7±15.0 °C (Predicted) | [2] |

| Density | 1.349±0.06 g/cm³ (Predicted) | [2] |

| SMILES | CC(C)(CO)C1=CC=C(Br)C=C1 | [1] |

| InChIKey | HHHZLLZSLJJFER-UHFFFAOYSA-N | [1] |

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4][5][6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.[7][8][9] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[8]

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Feature: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its polarity.[10]

-

Non-Polar Features: The bromophenyl ring and the two methyl groups at the tertiary carbon create a significant non-polar, hydrophobic region.[7]

This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Solubility Predictions in Common Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can engage in hydrogen bonding with protic solvents.[10] However, the large non-polar bromophenyl group will significantly hinder solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol solvent (e.g., more soluble in ethanol than in water). |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Their intermediate polarity can also accommodate the non-polar portion of the molecule more effectively than highly polar protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The dominant non-polar character of the bromophenyl ring and alkyl groups suggests favorable van der Waals interactions with non-polar solvents.[7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate data.[11][12] The following protocol outlines the isothermal shake-flask method, a reliable technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[13]

Diagram of the Experimental Workflowdot

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. This compound CAS#: 32454-37-8 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. quora.com [quora.com]

- 6. fiveable.me [fiveable.me]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. homework.study.com [homework.study.com]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. youtube.com [youtube.com]

- 11. Predicting Solubility | Rowan [rowansci.com]

- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Navigating the Synthesis and Handling of 2-(4-Bromophenyl)-2-methylpropan-1-ol: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

The journey of a molecule from conceptualization to therapeutic application is paved with meticulous attention to detail, not only in its synthesis and efficacy but also in its safe handling. 2-(4-Bromophenyl)-2-methylpropan-1-ol, a halogenated aromatic alcohol, presents a unique set of handling considerations due to its chemical structure. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Landscape: GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from structurally similar compounds, such as 2-(4-bromophenyl)propan-2-ol, provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:

These classifications are summarized in the table below. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Hazard Classification | Category | GHS Code | Signal Word |

| Skin Irritation | 2 | H315 | Warning |

| Serious Eye Irritation | 2A | H319 | Warning |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335 | Warning |

Precautionary Statements are crucial for mitigating these risks. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind a robust safety protocol lies in a multi-layered approach, starting with engineering controls and culminating in the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[5][6] This is non-negotiable. The fume hood's consistent airflow prevents the inhalation of potentially irritating vapors.[6] Furthermore, a well-ventilated laboratory space is essential for general safety.[7][8] An emergency eyewash station and safety shower must be readily accessible and regularly tested.[8][9][10]

Personal Protective Equipment (PPE): The Last Barrier

Even with robust engineering controls, the use of appropriate PPE is mandatory. The following diagram outlines the essential PPE for handling this compound.

Caption: Essential PPE for handling this compound.

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[6][8] A face shield may be necessary for procedures with a higher risk of splashing.[11]

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[12] Chemically resistant gloves, such as nitrile gloves, are essential.[8][11] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[13]

-

Respiratory Protection: In most cases, working within a fume hood will provide adequate respiratory protection. However, if there is a potential for exposure above the occupational exposure limit or if ventilation is insufficient, a NIOSH-approved respirator should be used.[13]

Safe Handling and Storage: Proactive Risk Mitigation

Handling Protocols

-

Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[9][14] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][8][13]

-

Preventing Contamination: Avoid contact with skin, eyes, and clothing.[1][15] Do not breathe vapors or dust.[4][8]

-

Spill Preparedness: Have appropriate spill cleanup materials readily available. For brominated compounds, this may include an inert absorbent material.[5][16]

Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing accidental releases.

-

Container: Keep the container tightly closed when not in use.[4][7]

-

Location: Store in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[4]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a clear and practiced response is crucial. The following flowchart outlines the appropriate actions for various scenarios.

Caption: Emergency response workflow for incidents involving this compound.

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][9][17] Seek medical attention if irritation persists.[2][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][17] Seek immediate medical attention.[9][16]

-

Inhalation: Remove the individual to fresh air.[1][2][17] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[16][18] Rinse mouth with water.[2][13] Seek immediate medical attention.[2][13][19]

Fire-Fighting Measures

While this compound is not classified as flammable, it will burn. In the event of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[2][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][13]

Accidental Release Measures

-

Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[16] Place the absorbed material into a suitable, labeled container for disposal.[9][13] Ventilate the area and wash the spill site after material pickup is complete.[9][15]

-

Major Spills: For large spills, evacuate the area immediately.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[19] Prevent the spill from entering drains or waterways.[8][13][16]

Disposal Considerations

All waste containing this compound should be considered hazardous waste.[9] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[4][8][13]

Conclusion

The safe handling of this compound is not merely a matter of following rules but of understanding the underlying chemical principles and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely work with this valuable compound. The information provided in this guide serves as a comprehensive resource, but it is crucial to always consult the most current Safety Data Sheet from your supplier and to foster a culture of safety within the laboratory.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Apollo Scientific. (2022). Allyl bromide Safety Data Sheet.

- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Enamine. (n.d.). Safety Data Sheet.

- Capot Chemical. (2019). Material Safety Data Sheet.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.

- Sdfine. (n.d.). Allyl bromide GHS Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- Apollo Scientific. (2023). 2-(4-Bromophenyl)propan-2-amine hydrochloride Safety Data Sheet.

- ChemScene. (2025). Safety Data Sheet - 2-(4-Bromophenyl)-2-methylpropanoic acid.

- AK Scientific, Inc. (n.d.). 2-(4-Bromo-phenyl)-butan-2-OL Safety Data Sheet.

- ECHEMI. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile SDS.

- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.

- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.

- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(4-Bromophenyl)-2-propanol.

- Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 2-methylpropan-1-ol.

- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol.

- Angene Chemical. (2024). Safety Data Sheet.

- GOV.UK. (2024). What to do in a chemical emergency.

- Angene Chemical. (2021). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). 1-(4-Bromophenyl)ethanol SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.no [fishersci.no]

- 3. 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. LCSS: BROMINE [web.stanford.edu]

- 6. ehs.providence.edu [ehs.providence.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. nj.gov [nj.gov]

- 10. chemscene.com [chemscene.com]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. chemos.de [chemos.de]

- 19. safety.fsu.edu [safety.fsu.edu]

literature review of "2-(4-Bromophenyl)-2-methylpropan-1-ol"

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropan-1-ol: Synthesis, Properties, and Applications

Introduction

This compound is an aromatic alcohol that holds significance as a versatile intermediate in organic synthesis. Its structure, featuring a brominated phenyl ring and a neopentyl alcohol moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the hydroxyl group can be readily functionalized. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and efficient method involves the reduction of the corresponding carboxylic acid or its ester derivative. An alternative approach is through a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Synthetic Pathway: Reduction of 2-(4-Bromophenyl)-2-methylpropanoic Acid Ethyl Ester

A prevalent method for the preparation of this compound is the reduction of its corresponding ester, ethyl 2-(4-bromophenyl)-2-methylpropanoate. This ester can be synthesized from 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine[1][2][3]. The reduction of the ester to the primary alcohol can be efficiently achieved using a mixed borohydride/metal salt system[4][5].

Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate to 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [5]

While the exact protocol for the bromo-derivative is not explicitly detailed in the provided search results, a reliable procedure can be adapted from the synthesis of the structurally similar 2-(4-ethoxyphenyl)-2-methylpropan-1-ol[4][5].

Materials:

-

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

-

Ethanol

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

Hydrochloric acid (3 mol/L)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve ethyl 2-(4-bromophenyl)-2-methylpropanoate in ethanol in a round-bottom flask.

-

Add potassium borohydride and lithium chloride to the solution.

-

Heat the reaction mixture to 30-35 °C and then gradually increase the temperature to 60 °C.

-

Monitor the progress of the reaction using Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and cautiously add 3 mol/L hydrochloric acid with stirring to quench the reaction.

-

Add water and remove the ethanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the ester and the reducing agents, and its hydroxyl group can help to protonate the intermediate alkoxide.

-

Potassium Borohydride and Lithium Chloride: This combination forms a more reactive reducing agent than potassium borohydride alone, enabling the efficient reduction of the ester.

-

Acidic Workup: The addition of hydrochloric acid is crucial to neutralize any remaining reducing agent and to protonate the resulting alkoxide to form the final alcohol product.

Alternative Synthetic Route: Grignard Reaction